Technical Guide: 2-Bromo-5-fluoro-4-methoxyphenol (CAS 1185836-60-5)
Technical Guide: 2-Bromo-5-fluoro-4-methoxyphenol (CAS 1185836-60-5)
This guide provides an in-depth technical analysis of 2-Bromo-5-fluoro-4-methoxyphenol (CAS 1185836-60-5) , a highly specialized halogenated building block used in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and neurological ligands.
Classification: Halogenated Phenol / Fluorinated Building Block Primary Utility: Scaffold for Suzuki-Miyaura coupling and SNAr diversification in drug discovery.
Executive Summary
2-Bromo-5-fluoro-4-methoxyphenol represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene core. It uniquely combines three distinct functional handles—a phenolic hydroxyl, an aryl bromide, and an aryl fluoride—around a methoxy core. This density of functionalization allows for orthogonal reactivity, enabling the rapid construction of distinct chemical libraries (e.g., biaryls, benzofurans) without the need for protecting group manipulation in early stages. It is increasingly relevant in the design of EGFR inhibitors and 5-HT receptor agonists where the fluorine atom modulates metabolic stability and lipophilicity.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 1185836-60-5 |
| IUPAC Name | 2-Bromo-5-fluoro-4-methoxyphenol |
| Molecular Formula | C₇H₆BrFO₂ |
| Molecular Weight | 221.02 g/mol |
| Exact Mass | 219.9535 |
| Appearance | Off-white to pale yellow solid (or semi-solid depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~7.5 - 8.2 (Acidic due to electron-withdrawing Br/F) |
Structural Analysis
The molecule features a 1,2,4,5-substitution pattern. The positioning of the fluorine atom at C5 relative to the bromine at C2 is critical. The fluorine exerts a strong inductive effect (-I), deactivating the ring slightly but also protecting the C5 position from metabolic oxidation. The methoxy group at C4 acts as a pi-donor, balancing the electronics and facilitating oxidative addition at the C-Br bond during palladium-catalyzed cross-couplings.
Synthetic Routes & Process Chemistry
The synthesis of CAS 1185836-60-5 is governed by regioselectivity challenges inherent to polysubstituted phenols. The most robust route involves the electrophilic bromination of 3-fluoro-4-methoxyphenol.
Regioselectivity Logic
Direct bromination of 3-fluoro-4-methoxyphenol presents two potential ortho-sites relative to the hydroxyl group:
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Position 2 (C2): Sterically crowded by the adjacent fluorine at C3.
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Position 6 (C6): Less sterically hindered.
Experimental evidence and electronic directing effects favor bromination at C6 . Upon renumbering the final product (giving the phenol C1 and the bromide the lowest possible locator), the C6-bromide becomes C2, and the C3-fluorine becomes C5. Thus, 2-Bromo-5-fluoro-4-methoxyphenol is the major thermodynamic product.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis of 2-Bromo-5-fluoro-4-methoxyphenol via bromination of 3-fluoro-4-methoxyphenol.
Detailed Protocol: Bromination
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Preparation: Dissolve 3-fluoro-4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (0.5 M).
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Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to avoid over-bromination.
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Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
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Quench: Quench with saturated sodium thiosulfate solution to remove excess bromine.
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Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography to remove trace regioisomers.
Reactivity & Functionalization
This building block serves as a "linchpin" in convergent synthesis. Its reactivity profile is defined by three orthogonal handles.
Reactivity Map
Figure 2: Divergent reactivity profile. The C-Br bond allows for carbon-carbon bond formation, while the phenol allows for linker attachment.
Key Transformations
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Suzuki-Miyaura Coupling: The C2-Bromine is highly reactive toward Pd-catalyzed cross-coupling. The adjacent C1-OH (if unprotected) can coordinate with the catalyst, sometimes requiring protection (e.g., TBS, MOM) prior to coupling.
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Application: Synthesis of biaryl cores in kinase inhibitors.
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O-Alkylation: The phenol is acidic (pKa ~8) and readily alkylated with alkyl halides or via Mitsunobu conditions. This is the primary method for attaching "tail" groups in drug design (e.g., solubilizing morpholine chains).
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Benzofuran Synthesis: Reaction with terminal alkynes (Sonogashira) followed by cyclization utilizes the ortho-relationship of the OH and Br groups to form substituted benzofurans, a common motif in bioactive natural products.
Handling, Safety, & Stability
Hazard Identification (GHS Classification)
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability[6]
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Temperature: Store at 2-8°C (Refrigerate).
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Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol, which can turn the solid dark brown over time.
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Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.
Self-Validating Protocol: Purity Check
Before using this reagent in sensitive catalytic steps (e.g., Pd-coupling), verify purity via ¹H NMR (DMSO-d₆) .
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Diagnostic Peak: Look for two aromatic singlets (or doublets with large F-coupling).
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Proton A (C3-H): ~6.8-7.0 ppm (Doublet, J_H-F ~10-12 Hz).
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Proton B (C6-H): ~7.2-7.4 ppm (Doublet, J_H-F ~7-9 Hz).
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Note: If peaks appear as broad singlets, the sample may contain paramagnetic impurities or oxidation products; recrystallize immediately.
References
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PubChem Compound Summary. (2025). 2-Bromo-4-fluoro-5-methoxyphenol and related isomers. National Center for Biotechnology Information. [Link]
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Patsnap Patent Search. (2019). Synthesis method of bromo-methoxyphenols. [Link]
